

Technical Guide: Physical Properties of 2,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dimethyl-1-hexene

Cat. No.: B102464

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **2,3-Dimethyl-1-hexene** (CAS No. 16746-86-4). The information is presented to support research, development, and quality control activities where this compound is utilized.

Core Physical and Chemical Properties

2,3-Dimethyl-1-hexene is a colorless liquid and a member of the alkene family of hydrocarbons.^[1] Its unsaturated nature, stemming from the carbon-carbon double bond, dictates its reactivity and physical characteristics. It is generally considered a nonpolar compound.^[2]

Quantitative Data Summary

The physical properties of **2,3-Dimethyl-1-hexene** have been determined and are summarized in the table below. Data from various sources are included to provide a comprehensive view.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₆	[3][4][5]
Molecular Weight	112.21 g/mol	[4][6]
Density	0.719 g/cm ³	[1][3]
0.7172 g/mL	[4]	
0.723 g/mL	[5]	
Boiling Point	112.1 °C at 760 mmHg	[1][3]
111 °C	[5][7]	
120.2 °C (estimate)	[4]	
Melting Point	-103.01 °C (estimate)	[1][3][4]
Refractive Index	1.4089	[3][4]
1.41	[1]	
1.412	[5]	
Flash Point	6.7 °C	[1][3][4]
Vapor Pressure	26.1 mmHg at 25 °C	[1][3][4]
Solubility	Insoluble in water; Soluble in nonpolar organic solvents.	[2][8]
LogP (Octanol/Water Partition Coefficient)	2.99870	[3]
XLogP3	3.9	[3]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid hydrocarbons like **2,3-Dimethyl-1-hexene**.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.^[9] A common laboratory method for small sample volumes is the micro boiling point determination.^{[1][2]}

Apparatus:

- Small test tube (e.g., 10x75 mm)
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath)
- Rubber band or wire to attach the test tube to the thermometer

Procedure:

- A small amount (a few milliliters) of **2,3-Dimethyl-1-hexene** is placed into the small test tube.
[\[10\]](#)
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- The test tube is securely attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is immersed in a heating bath.
- The bath is heated gently, causing a stream of bubbles to emerge from the open end of the capillary tube as the air inside expands.
- Heating continues until a rapid and continuous stream of bubbles is observed, indicating the liquid's vapor has displaced the air in the capillary.
- The heat source is removed, and the bath is allowed to cool slowly.
- The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.^[3] This signifies that the vapor pressure of the liquid is

equal to the atmospheric pressure.

Determination of Density

The density of a liquid can be determined using several methods. The Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter (ASTM D4052) is a precise and widely used technique.[\[5\]](#)

Apparatus:

- Digital Density Meter with an oscillating U-tube
- Syringe or automated sampler for sample injection
- Thermostatic control for the measuring cell

Procedure:

- The digital density meter is calibrated using two reference standards, typically dry air and distilled water, at a known temperature.
- The measuring cell (the U-tube) is cleaned and dried thoroughly.
- The **2,3-Dimethyl-1-hexene** sample is introduced into the U-tube, ensuring no air bubbles are present.[\[5\]](#) This can be done manually with a syringe or via an automated system.
- The U-tube is brought to the desired measurement temperature (e.g., 20 °C or 25 °C).
- The instrument measures the oscillation period of the U-tube containing the sample.
- The density is calculated by the instrument's software based on the measured oscillation period and the calibration constants. The principle is that the oscillation period is directly related to the mass (and therefore density) of the liquid in the constant-volume U-tube.[\[11\]](#) [\[12\]](#)

Determination of Refractive Index

The refractive index of a liquid is the ratio of the speed of light in a vacuum to its speed in the liquid. It is a characteristic property that is dependent on temperature and the wavelength of light used. The Abbe refractometer is a common instrument for this measurement.[7][13]

Apparatus:

- Abbe Refractometer
- Monochromatic light source (typically a sodium D-line at 589 nm)
- Constant temperature water bath to circulate through the refractometer prisms
- Dropper

Procedure:

- The refractometer is calibrated using a standard of known refractive index, such as distilled water.
- The prism surfaces are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.
- A few drops of **2,3-Dimethyl-1-hexene** are placed on the surface of the lower prism.[14]
- The two prisms are closed and clamped together, spreading the liquid into a thin film.
- The instrument's light source is switched on, and the user looks through the eyepiece.
- The control knobs are adjusted to bring the boundary line between the light and dark fields into sharp focus and to eliminate any color dispersion.
- The boundary line is precisely aligned with the crosshairs in the eyepiece.
- The refractive index is then read directly from the instrument's calibrated scale. The temperature should also be recorded.[15]

Determination of Melting Point

For substances that are liquid at room temperature, the melting point is determined at sub-ambient temperatures. The capillary tube method, as described in ASTM E324, is a standard technique.[\[4\]](#)

Apparatus:

- Melting point apparatus with a cooling capability
- Capillary tubes
- Low-temperature thermometer

Procedure:

- The liquid sample of **2,3-Dimethyl-1-hexene** is frozen.
- A small amount of the frozen solid is introduced into a capillary tube.
- The capillary tube is placed in the heating/cooling block of the melting point apparatus.[\[6\]](#)[\[8\]](#)
- The sample is cooled to a temperature well below its expected melting point.
- The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute).
- The temperature at which the first signs of melting are observed (the initial melting point) and the temperature at which the last solid crystal disappears (the final melting point) are recorded. For a pure substance, this melting range should be narrow.[\[16\]](#)

Logical Relationships and Visualizations

The physical properties of **2,3-Dimethyl-1-hexene** are a direct consequence of its molecular structure. The following diagram illustrates these relationships.

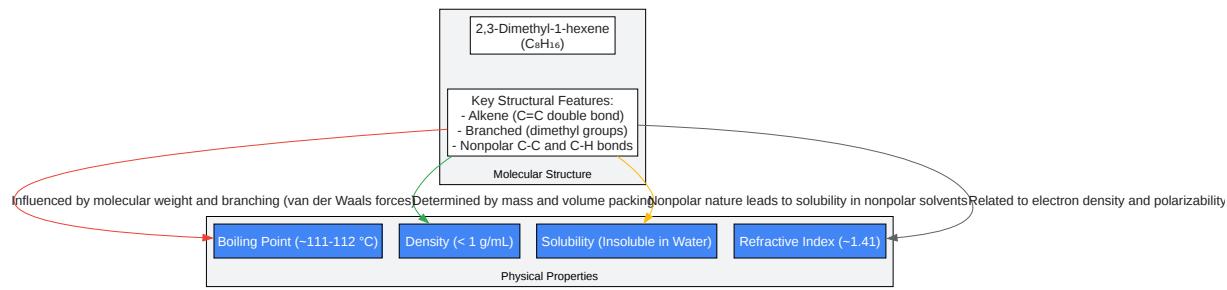


Figure 1. Relationship between Molecular Structure and Physical Properties of 2,3-Dimethyl-1-hexene

[Click to download full resolution via product page](#)

Figure 1. Structure-Property Relationships

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ivypanda.com [ivypanda.com]
- 2. chymist.com [chymist.com]
- 3. tutorsglobe.com [tutorsglobe.com]
- 4. store.astm.org [store.astm.org]
- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. thinksrs.com [thinksrs.com]
- 7. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]
- 12. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 13. home.uni-leipzig.de [home.uni-leipzig.de]
- 14. davjalandhar.com [davjalandhar.com]
- 15. youtube.com [youtube.com]
- 16. SSERC | Melting point determination [sserc.org.uk]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2,3-Dimethyl-1-hexene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102464#physical-properties-of-2-3-dimethyl-1-hexene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com